molecular formula C5H6N2O2 B1178648 jenseniin G CAS No. 139202-85-0

jenseniin G

Cat. No.: B1178648
CAS No.: 139202-85-0
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Description

Jenseniin G is a proteinaceous bacteriocin produced by the dairy bacterium Propionibacterium jensenii P126 (ATCC 4872) . This compound is a heat-stable, cationic peptide that exhibits a narrow spectrum of antibacterial activity, primarily inhibiting other closely related Gram-positive bacteria . Its activity has been demonstrated against various dairy propionibacteria, lactococci, and lactobacilli, including Lactobacillus delbrueckii subsp. lactis ATCC 4797 . Research indicates that this compound is bactericidal, meaning it kills sensitive bacterial cells, rather than merely inhibiting their growth . The inhibitor is sensitive to proteolytic enzymes like pronase E and proteinase K, confirming its proteinaceous nature, but remains stable after heat treatment (100°C for 15 minutes) and during cold storage . Studies suggest the genetic determinants for this compound are located on the bacterial chromosome . Initially secreted as an inactive precursor, some related bacteriocins from propionibacteria require extracellular proteases for activation, representing a novel strategy for generating antimicrobial peptides . Research into this compound and similar bacteriocins provides insights into microbial competition and holds potential for applications in food safety and biocontrol of spoilage organisms . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic purposes. For current pricing, availability, and detailed specifications, please contact our sales team.

Properties

CAS No.

139202-85-0

Molecular Formula

C5H6N2O2

Synonyms

jenseniin G

Origin of Product

United States

Taxonomic and Genetic Foundation of Jenseniin G Production

Classification and Phylogeny of Producer Strains within Propionibacterium jensenii (e.g., P126, B1264)

Propionibacterium jensenii is classified within the genus Acidipropionibacterium, which is part of the traditional group of "classic" or "dairy" propionibacteria. mdpi.com This group is distinct from the cutaneous propionibacteria. mdpi.com While Propionibacterium freudenreichii is the primary species used as a ripening starter in Swiss-type cheese, A. jensenii is also frequently isolated from milk and various cheeses. mdpi.com

Several strains of A. jensenii are known to produce bacteriocins, including jenseniin G. mdpi.com Notably, Propionibacterium jensenii P126 (ATCC 4872) has been identified as a producer of this compound. nih.govnih.govnih.govoup.comresearchgate.netcapes.gov.brethz.chresearchgate.net Another strain, Propionibacterium jensenii B1264, has been studied for its production of a bacteriocin-like substance, initially referred to as jenseniin P, and potentially other bacteriocins. mdpi.comdairy-journal.orgscispace.comscispace.comdairy-journal.orgcore.ac.uk

Phylogenetic analysis based on average nucleotide identities (ANI) confirms the classification of strains like JS279 and JS280 within the A. jensenii species, showing high percentage identity values (≥97%) with the type strain A. jensenii DSM 20535. mdpi.com Genomes of Acidipropionibacterium species, including A. jensenii, are generally larger than those of Cutibacterium and Propionibacterium representatives, although A. jensenii genomes tend to be smaller than other Acidipropionibacterium species. mdpi.com

Genetic Determinants of this compound Biosynthesis

The genetic basis for this compound biosynthesis has been investigated, with evidence suggesting a chromosomal location for the determinant genes. nih.govnih.govasm.orgpropionix.ru

Evidence for Chromosomal Loci of this compound Determinants

Studies on Propionibacterium jensenii P126 have indicated that the genetic determinants for this compound are likely located on the chromosome rather than on plasmids. nih.govnih.govasm.org The absence of detectable plasmids in the this compound-producing strain P126 supports the hypothesis of a chromosomal locus for these determinants. nih.govasm.org A locus refers to a specific, fixed position on a chromosome where a particular gene or genetic marker is located. wikipedia.org

Comparative Genomic Analysis of Bacteriocin (B1578144) Gene Clusters in Propionibacterium

Comparative genomic analysis has been employed to study bacteriocin gene clusters in Propionibacterium and related genera. While specific details on the this compound gene cluster from comparative genomics were not extensively detailed in the provided sources, research on other bacteriocins in Propionibacterium, such as propionicin T1 and a protease-activated antimicrobial peptide (PAMP), has shown that the genes encoding these substances are widespread in P. jensenii and P. thoenii. nih.gov Comparative genomics studies in other bacteria, like Brevibacterium and Bifidobacterium, have revealed the presence of putative bacteriocin gene clusters, some of which are located within mobile genetic elements like conjugative transposons, highlighting the variability and potential transferability of these genes. d-nb.infonih.govresearchgate.netnih.govmdpi.com

Strategies for Modulating this compound Production in Fermentation Systems

Optimizing fermentation conditions is crucial for enhancing the yield of this compound. Various parameters and methodologies have been explored to improve its production.

Optimization of Culture Parameters for Enhanced Yield (e.g., pH, incubation time)

The production of this compound by Propionibacterium thoenii (jensenii) P126 is sensitive to pH. oup.comdairy-journal.orgdairy-journal.org Optimal pH for this compound production has been reported to be around 6.4. oup.comdairy-journal.org Culturing the producer strain in stirred fermenters at a controlled pH of 6.4 resulted in maximum this compound activity (160 AU/ml) at day 13, representing a fivefold increase over previous reports. oup.com In static cultures, activity was detected from day 7 through day 14, with maximal activity (21 AU/ml) observed in concentrated supernates at day 9. oup.com

Production in liquid media has generally been found to be poor compared to production on solid media. dairy-journal.org Detectable activity in liquid cultures of P. jensenii P126 was initially found only in hundred-fold concentrated samples from stationary phase cells. dairy-journal.org

Data on the effect of pH on this compound production:

Culture MethodpH ControlMaximal Activity (AU/ml)Day of Maximal Activity
Static CultureNo21 (concentrated)9
Stirred FermenterNoDetected at day 3 (concentrated)11 (maximal in concentrated)
Stirred FermenterpH 6.416013

Note: AU/ml refers to arbitrary units per milliliter.

Optimization studies for co-culture fermentation involving Lactobacillus casei and Propionibacterium jensenii for biomass production identified optimum conditions including a rice bran concentration of 20% w/v, incubation at 35℃, an inoculation ratio of 1:4 % v/v, and an initial pH of 6.5. utm.my While this study focused on biomass, it highlights the importance of these parameters in P. jensenii cultures.

Advanced Fermentation Methodologies (e.g., Fed-Batch Cultivation)

Fed-batch fermentation has demonstrated promise for obtaining higher concentrations of this compound from dairy propionibacteria. nih.govcore.ac.uk Enhanced production of this compound was achieved in fed-batch fermentations of Propionibacterium thoenii (jensenii) P126 conducted for 14 days at 32 degrees C in sodium lactate (B86563) broth. nih.gov In fed-batch fermentations, this compound was directly detected at day 5. nih.gov Maximum activity in concentrated supernates reached 384 AU/ml on day 12 in fed-batch cultures, providing an 18-fold increase over yields in static cultures and a 2.4-fold increase over yields in fermenters with controlled pH at 6.4. nih.gov

Fed-batch cultivation allows for maintaining viable cell numbers at a constant level throughout the incubation period, whereas in static fermentations, viable cell numbers dropped after a certain point. nih.gov For instance, viable cell numbers reached 5.4x109 in fed-batch cultures compared to 1.2x109 in static cultures during the late exponential/early stationary phase (3 days). nih.gov

Fed-batch cultivation is a useful strategy for increasing biomass and product concentration during fermentation and is widely applied in industry. mdpi.com Different feeding strategies, such as constant rate feeding, can be employed in fed-batch cultivation to enhance production. mdpi.com

Table comparing this compound production in static and fed-batch cultures:

Culture MethodMaximum Activity (AU/ml in concentrated supernate)Day of Maximal ActivityViable Cell Count (at 3 days)
Static Culture2191.2 x 109
Fed-Batch Culture384125.4 x 109

Advanced Methodologies for Isolation, Purification, and Preliminary Biochemical Characterization

High-Resolution Extraction and Concentration Protocols from Fermentation Broths

The initial step in obtaining jenseniin G involves the fermentation of the producer strain, Propionibacterium jensenii P126. nih.govnih.gov This process is typically carried out in a suitable growth medium, such as sodium lactate (B86563) broth. nih.govresearchgate.net Optimal conditions, including pH, are important for maximizing bacteriocin (B1578144) production. researchgate.netdairy-journal.org For instance, an optimal pH of approximately 6.4 has been reported for this compound production by Propionibacterium. researchgate.netdairy-journal.org

Following fermentation, this compound is extracted from the culture supernatant. nih.govnih.govscispace.com Activity of this compound in unconcentrated cultures may not be detectable until later stages of growth, often requiring concentration of the spent culture medium. nih.govresearchgate.netdairy-journal.org Concentration methods are employed to increase the specific activity of the bacteriocin. Ammonium (B1175870) sulfate (B86663) precipitation is a common technique used for the initial concentration of this compound from the fermentation broth. nih.govnih.govscispace.com This process involves adding ammonium sulfate to the supernatant, causing proteins and peptides, including the bacteriocin, to precipitate out of solution. The precipitate is then collected, typically by centrifugation, and redissolved in a smaller volume of buffer, leading to a significant concentration of the target compound. nih.govnih.govdairy-journal.orgscispace.com Concentration factors of 50-100 fold have been reported to detect activity in concentrated supernates. nih.govresearchgate.net

Multi-Stage Chromatographic Purification Techniques

Following initial extraction and concentration, multi-stage chromatography is essential to purify this compound to a higher degree of homogeneity. This typically involves a sequence of different chromatographic methods that separate compounds based on distinct properties such as charge, size, and hydrophobicity.

Ion Exchange Chromatography

Ion exchange chromatography is a crucial step in the purification of this compound, leveraging the electrostatic interactions between charged molecules and a stationary phase with an opposing charge. gsconlinepress.compurolite.com CM-Sepharose, a type of cation exchange resin, has been successfully employed in the purification protocols for this compound. nih.govscispace.comdairy-journal.orgasm.org In cation exchange chromatography, positively charged molecules bind to the negatively charged stationary phase. purolite.comlibretexts.org Proteins and peptides bind to the column under specific buffer conditions and are subsequently eluted by increasing the ionic strength of the mobile phase (e.g., using a salt gradient) or by changing the pH, which alters the charge of the molecules. purolite.comlibretexts.org

Reversed-Phase Chromatography (e.g., C18 Resin Silica Gel Column)

Reversed-phase chromatography (RPC) is a widely used technique for the separation and purification of peptides and proteins based on their hydrophobicity. wikipedia.orgsigmaaldrich.com In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. wikipedia.org Molecules are retained on the column based on their hydrophobic interactions with the stationary phase, and elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase, which reduces these interactions. wikipedia.org C18 reversed-phase HPLC has been utilized as a final purification step for this compound, allowing for high-resolution separation and the isolation of a highly purified product. scispace.comasm.org

Other Chromatographic Approaches (e.g., Size Exclusion Chromatography, Affinity Chromatography)

In addition to ion exchange and reversed-phase chromatography, other chromatographic techniques can be incorporated into the purification scheme for this compound. Size exclusion chromatography (also known as gel filtration chromatography) separates molecules based on their size as they pass through a porous stationary phase. gbiosciences.comwikipedia.orgchromatographyonline.com Larger molecules elute earlier as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer retention time. gbiosciences.comwikipedia.orgchromatographyonline.com Sephadex G-50 gel filtration has been used in the purification of this compound, likely to remove larger contaminants or for buffer exchange. nih.govscispace.com Affinity chromatography, which separates molecules based on specific binding interactions, could also potentially be applied if a suitable ligand that specifically binds this compound were available, though its use in reported purification protocols for this compound was not explicitly detailed in the provided information.

Based on available research, a typical purification scheme might involve a combination of these techniques, such as ammonium sulfate precipitation, followed by ion exchange chromatography (e.g., CM-Sepharose) and size exclusion chromatography (e.g., Sephadex G-50), with reversed-phase HPLC as a final polishing step. nih.govscispace.com

Enzymatic and Stability Profiling of Purified this compound

Preliminary biochemical characterization of purified this compound provides insights into its chemical nature and stability under various conditions.

Confirmation of Proteinaceous Nature via Protease Sensitivity (e.g., pronase E, proteinase K, trypsin)

A key characteristic of bacteriocins like this compound is their proteinaceous nature. This is typically confirmed by testing their sensitivity to proteolytic enzymes. Purified this compound has been shown to be inactivated by treatment with various proteases, including Pronase E, Proteinase K, and Trypsin. nih.govnih.govscispace.comasm.orgasm.org This sensitivity to protease digestion indicates that the antimicrobial activity of this compound is dependent on its protein or peptide structure. nih.govnih.govasm.org

This compound has also been characterized for its stability under different environmental conditions. It is described as a heat-stable bacteriocin, retaining activity after exposure to elevated temperatures, such as 100°C for 15 minutes. nih.govdairy-journal.orgasm.org It also exhibits stability over a range of pH values, being active at pH 7.0 and stable to pH changes. nih.govdairy-journal.orgasm.org This heat and pH stability are important properties for its potential applications. asm.org

The purification process can be summarized in a table showing the increase in specific activity and yield at each step. While specific quantitative data for each step across all sources is not consistently provided, snippet scispace.com mentions a purification process that could conceptually be represented:

Purification StepStarting MaterialFold Purification (Conceptual)Yield (Conceptual)
Fermentation BrothCrude1x100%
Ammonium Sulfate PrecipitationSupernatantIncreasedRecovered
CM-Sepharose ChromatographyRedissolved pptFurther IncreasedRecovered
Sephadex G-50 Gel FiltrationEluateFurther IncreasedRecovered
C18 Reversed-Phase HPLCEluateHighestFinal

Similarly, the stability data can be conceptually presented:

ConditionResult on ActivitySource Organism
Pronase E treatmentInactivatedPropionibacterium jensenii P126 nih.govnih.govscispace.comasm.orgasm.org
Proteinase K treatmentInactivatedPropionibacterium jensenii P126 nih.govnih.govscispace.comasm.orgasm.org
Trypsin treatmentInactivatedPropionibacterium jensenii P126 nih.govnih.govscispace.comasm.org
100°C, 15 minStablePropionibacterium jensenii P126 nih.govdairy-journal.orgasm.org
pH 7.0ActivePropionibacterium jensenii P126 nih.govdairy-journal.org
pH changesStablePropionibacterium jensenii P126 dairy-journal.orgasm.org

Assessment of Catalase Insensitivity

Research into the biochemical properties of this compound has included evaluating its sensitivity to various enzymes. Notably, this compound has been found to be insensitive to catalase treatment. nih.govnih.govasm.org This characteristic distinguishes it from substances that are degraded or inactivated by this enzyme. Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, and its insensitivity suggests that this compound's activity is not dependent on or affected by the presence of hydrogen peroxide or the action of catalase upon it. mdpi.com This enzymatic resistance is a key aspect of its biochemical profile.

Thermal and pH Stability Characterization

The stability of this compound under different environmental conditions, particularly temperature and pH, has been a subject of investigation to understand its potential applications and persistence.

This compound has been characterized as a heat-stable bacteriocin. nih.govnih.govresearchgate.netnih.govdairy-journal.org Studies have shown that the compound retains its activity even after exposure to elevated temperatures. Specifically, this compound was reported to be stable when subjected to heating at 100°C for 15 minutes. nih.govnih.gov Beyond heat, this compound also demonstrated stability under cold conditions, including stability to freezing and storage at 4°C for 3 days. nih.govnih.gov

The pH stability of this compound is another important characteristic. The bacteriocin has been reported to be active at pH 7.0. nih.govnih.gov While the production of this compound by Propionibacterium has been noted as pH sensitive dairy-journal.org, studies on related bacteriocin preparations from Propionibacterium freudenreichii have indicated stability across a pH range of 4.5 to 7.0. dairy-journal.org Although direct comprehensive pH stability data specifically for purified this compound across a broad range may be limited in the immediately available information, its activity at neutral pH and the stability observed in related Propionibacterium bacteriocins suggest a degree of pH tolerance.

The thermal stability data for this compound can be summarized as follows:

ConditionResultSource
100°C for 15 minutesStable nih.govnih.gov
FreezingStable nih.govnih.gov
Cold storage (4°C, 3 days)Stable nih.govnih.gov

The pH activity data for this compound indicates activity at a neutral pH:

ConditionResultSource
pH 7.0Active nih.govnih.gov

Structural Elucidation and Advanced Molecular Analysis of Jenseniin G

Strategies for Primary Amino Acid Sequence Determination

The determination of the primary amino acid sequence is a critical first step in characterizing any protein, including bacteriocins like Jenseniin G. This process involves identifying the precise order of amino acids that constitute the polypeptide chain.

N-terminal sequencing provides the identity of the amino acids from the amino-terminus of a protein. A classic and reliable method for this is Edman degradation . nih.govcreative-proteomics.com This technique involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate, cleaving it from the peptide chain, and then identifying the resulting phenylthiohydantoin-amino acid derivative, typically by chromatography. creative-proteomics.com This cycle is repeated to determine the sequence of subsequent amino acids. creative-proteomics.com

Modern approaches often complement or replace Edman degradation with mass spectrometry-based techniques. nih.govcreative-proteomics.com These methods can identify N-terminal peptides by selectively labeling the α-amino groups and then analyzing the protein digest by tandem mass spectrometry (LC-MS/MS). nih.govcreative-proteomics.com Mass spectrometry offers high sensitivity and can identify N-terminal modifications that might block Edman degradation. creative-proteomics.com

Table 1: Comparison of N-Terminal Sequencing Methodologies

Feature Edman Degradation Mass Spectrometry-Based Methods
Principle Stepwise chemical degradation and chromatographic identification Enzymatic digestion followed by mass analysis of peptides
Sensitivity Picomole to nanomole range Femtomole to picomole range
Throughput Lower Higher
Blocked N-termini Not suitable Can often identify modified N-termini

| Confirmation | Provides direct sequence confirmation | Infers sequence from peptide fragmentation data |

Peptide mapping is a powerful technique used to confirm the primary structure of a protein and identify any post-translational modifications. lcms.czthermofisher.comemerypharma.com The process involves the enzymatic or chemical cleavage of the protein into smaller peptide fragments. thermofisher.comemerypharma.com These fragments are then separated, typically by high-performance liquid chromatography (HPLC), and analyzed. emerypharma.comchromnet.net

The resulting chromatogram, or "peptide map," serves as a unique fingerprint for the protein. emerypharma.com By comparing the experimental peptide map to a theoretical map generated from the predicted amino acid sequence, the identity and integrity of the protein can be confirmed. lcms.cz Mass spectrometry is invariably coupled with this technique to identify the individual peptides based on their mass-to-charge ratio, further confirming the sequence. emerypharma.comchromnet.net

Application of Advanced Spectroscopic Techniques for Structural Insights

Beyond the primary sequence, understanding the three-dimensional structure of this compound is crucial. Advanced spectroscopic techniques provide detailed insights into its higher-order structure and molecular properties.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural analysis of proteins and peptides. arvojournals.orgmdpi.com Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide highly accurate mass measurements, which can be used to determine the elemental composition of molecules. nih.govresearchgate.net

For this compound, HRMS can be used to:

Confirm the molecular weight with high precision.

Sequence peptides through tandem mass spectrometry (MS/MS). In MS/MS, specific peptides are isolated, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. mdpi.comnih.govnih.gov

Identify post-translational modifications , which cause a characteristic mass shift in the affected peptides.

Table 2: Applications of High-Resolution Mass Spectrometry in this compound Analysis

Application Technique Information Obtained
Molecular Weight Determination Full Scan MS Precise mass of the intact protein
Sequence Confirmation MS/MS Amino acid sequence of constituent peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, which is often more representative of their native state. nih.govmdpi.com

1D NMR , such as proton NMR, provides a general fingerprint of the protein, showing the chemical environment of the hydrogen atoms. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish correlations between different nuclei. wikipedia.orghuji.ac.ilharvard.edu COSY identifies protons that are coupled through chemical bonds, while NOESY identifies protons that are close to each other in space, providing crucial distance constraints for structure calculation. wikipedia.orghuji.ac.ilnih.gov Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with directly attached heteronuclei like carbon-13 or nitrogen-15. wikipedia.orgnih.gov

This collection of NMR data allows for the calculation of a high-resolution 3D structure of this compound in solution. nih.gov

X-ray crystallography is a technique that can provide an atomic-resolution three-dimensional structure of a molecule. researchgate.netresearchgate.net The first step is to obtain high-quality crystals of the protein, which can be a challenging process. nih.govnih.gov These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. nih.govmdpi.com

Computational Approaches in Structural Modeling and Prediction (e.g., Universal Fragmentation Model)

The precise structural elucidation of complex biomolecules like this compound is greatly enhanced by computational methods. These approaches complement experimental data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) to build accurate three-dimensional models and predict structural features.

One such advanced computational tool is the Universal Fragmentation Model (UFM) . The UFM is a sophisticated model grounded in gas-phase ion chemistry that predicts the fragmentation pathways of molecules in tandem mass spectrometry. By understanding and predicting how a molecule will break apart, scientists can more accurately piece together its original structure, including the sequence and arrangement of its constituent atoms. While direct application of the UFM to this compound has not been documented in available literature, its principles are highly relevant for determining the amino acid sequence and identifying any post-translational modifications present in this bacteriocin (B1578144).

Beyond fragmentation analysis, other computational approaches are vital in bacteriocin research. Machine learning algorithms, for instance, can analyze physicochemical properties, sequence profiles, and secondary structures of protein sequences to identify and predict novel bacteriocins. frontiersin.orgnih.gov For a bacteriocin like this compound, where the primary sequence is not yet fully determined, such predictive models could offer initial insights.

Furthermore, computational tools like I-TASSER (Iterative Threading ASSEmbly Refinement) are used for ab initio 3D structure prediction of proteins when no experimental structure is available. researchgate.net These servers generate structural models by comparing segments of the amino acid sequence to known structures in protein databases. researchgate.netresearchgate.net Such a model for this compound, once its amino acid sequence is known, would be invaluable for understanding its mechanism of action and for any future protein engineering efforts.

Interactive Data Table: Computational Tools in Bacteriocin Analysis

Tool/Method Application in Structural Elucidation Relevance to this compound
Universal Fragmentation Model (UFM) Predicts fragmentation patterns in mass spectrometry to aid in sequencing and structural confirmation. Potentially useful for determining the primary structure from mass spectrometry data.
Machine Learning Models (e.g., BPAGS) Predicts potential bacteriocins from genomic data based on sequence and physicochemical features. frontiersin.orgnih.gov Could be used to screen for this compound-like peptides in related bacterial strains.

| 3D Structure Prediction (e.g., I-TASSER) | Generates three-dimensional models of proteins from their amino acid sequence. researchgate.net | Essential for visualizing the spatial arrangement of this compound and predicting its functional sites, once the sequence is known. |

Comparative Structural Analysis with Other Known Bacteriocins (e.g., Nisin, Pediocin PA-1, Propionicin PLG-1, Propionicin T1)

This compound is a heat-stable bacteriocin produced by Propionibacterium thoenii P126 (formerly P. jensenii). nih.gov While its detailed molecular structure, including its precise amino acid sequence and molecular weight, remains to be fully elucidated, a comparative analysis with other well-characterized bacteriocins can provide valuable context.

Nisin , a Class I bacteriocin or lantibiotic, is one of the most studied bacteriocins. It is a 34-amino acid peptide with a molecular weight of approximately 3354 g/mol . nih.govdrugfuture.comsiveele.com Its structure is notable for the presence of unusual, post-translationally modified amino acids such as lanthionine (B1674491) and methyllanthionine, which form five characteristic thioether rings. wikipedia.org These rings contribute to its stability and biological activity.

Pediocin PA-1 is a well-known Class IIa bacteriocin. It consists of 44 amino acid residues and has a molecular weight of about 4624 g/mol . nih.gov A key feature of pediocin PA-1 and other Class IIa bacteriocins is the conserved N-terminal sequence Tyr-Gly-Asn-Gly-Val (YGNGV). Its structure is stabilized by two disulfide bonds, which are crucial for its potent antimicrobial activity, particularly against Listeria monocytogenes. acs.org

The propionicins, Propionicin PLG-1 and Propionicin T1 , are produced by strains of Propionibacterium thoenii, the same species that produces this compound. nih.gov

Propionicin PLG-1 is a larger bacteriocin, containing 99 amino acid residues with a calculated molecular weight of approximately 9.3 to 10 kDa. nih.govcambridge.orgnih.gov Its N-terminal sequence has been identified, but it does not show homology with other known bacteriocins. cambridge.org

Propionicin T1 is a mature peptide of 65 amino acids with a calculated molecular mass of 7,130.20 Da. nih.gov It is produced as a 96-amino-acid pre-peptide and also shows no sequence similarity to other bacteriocins. nih.govmdpi.com

This compound shares its origin from Propionibacterium with PLG-1 and T1. It is described as a proteinaceous, heat-stable molecule, which are common characteristics of bacteriocins, particularly those in Class II. nih.gov However, without a known amino acid sequence or detailed structural data, it is difficult to definitively classify this compound or draw direct structural comparisons. Its relationship to other propionicins like PLG-1 and T1, which are themselves distinct from other bacteriocin classes, is an area requiring further investigation.

Interactive Data Table: Structural Comparison of Selected Bacteriocins

Bacteriocin Producing Organism Class Number of Amino Acids Molecular Weight (Da) Key Structural Features
This compound Propionibacterium thoenii P126 Not fully determined Not determined Not determined Heat-stable, proteinaceous. nih.gov
Nisin Lactococcus lactis Class I (Lantibiotic) 34 ~3354 Contains lanthionine rings; post-translationally modified. nih.govwikipedia.org
Pediocin PA-1 Pediococcus acidilactici Class IIa 44 ~4624 Conserved YGNGV motif; two disulfide bonds. nih.gov
Propionicin PLG-1 Propionibacterium thoenii P127 Not fully classified 99 ~9,300 - 10,000 Larger size; unique N-terminal sequence. nih.govcambridge.org

| Propionicin T1 | Propionibacterium thoenii | Not fully classified | 65 | ~7,130 | Synthesized as a pre-peptide; no homology to other bacteriocins. nih.govmdpi.com |

Mechanism of Action and Biological Spectrum

Comprehensive Analysis of Antimicrobial Spectrum of Activity

Jenseniin G exhibits inhibitory effects against a variety of microorganisms, including closely related propionibacteria, lactic acid bacteria, select Gram-negative species, and the outgrowth of bacterial spores.

Research has shown that this compound, produced by P. jensenii P126, strongly inhibits other species within the classical grouping of dairy propionibacteria. nih.govnih.gov This includes notable activity against Propionibacterium acidipropionici P5 and Propionibacterium jensenii P54 nih.govnih.gov. This inhibitory action highlights the role of this compound in the competitive dynamics of microbial environments, such as those found in Swiss cheese production.

Table 1: Inhibition of Dairy Propionibacteria by this compound
Target OrganismInhibition Status
P. acidipropionici P5Inhibited
P. jensenii P54Inhibited

The antimicrobial spectrum of this compound extends to several species of lactic acid bacteria. Documented inhibition has been observed against Lactobacillus bulgaricus and Lactobacillus delbrueckii subsp. lactis nih.govnih.gov. Furthermore, its bactericidal activity has been specifically confirmed against L. delbrueckii subsp. lactis ATCC 4797 nih.govnih.gov. The inhibitory spectrum also includes Lactococcus cremoris and Lactococcus lactis subsp. lactis nih.govnih.gov. While not explicitly detailed in the provided research, the context of dairy environments suggests a potential for interaction with other lactic acid bacteria such as Streptococcus thermophilus.

Table 2: Inhibitory Effects of this compound on Lactic Acid Bacteria
Target OrganismInhibition Status
Lactobacillus delbrueckii subsp. lactisInhibited (Bactericidal)
Lactobacillus bulgaricusInhibited
Lactococcus cremorisInhibited
Lactococcus lactis subsp. lactisInhibited

While many bacteriocins from Gram-positive bacteria have a narrow spectrum of activity, some produced by propionibacteria have been noted to inhibit Gram-negative bacteria. This is a significant characteristic, as the outer membrane of Gram-negative bacteria typically poses a barrier to such antimicrobial peptides. Although specific data for this compound is limited in the provided search results, the broader context of bacteriocins from propionibacteria suggests potential activity against genera such as Vibrio and Pseudomonas.

An important aspect of this compound's biological activity is its ability to inhibit the outgrowth of clostridial spores researchgate.net. The spores of Clostridium botulinum are a significant concern in food safety due to their high resistance to processing methods and their potential to germinate and produce deadly neurotoxins. The ability of this compound to prevent this outgrowth highlights its potential as a biopreservative in food systems. The precise mechanism of this inhibition is an area that warrants further investigation.

Elucidation of Molecular Mechanisms of Bactericidal Activity

The bactericidal action of this compound is primarily attributed to its interaction with the cell membranes of susceptible bacteria, a common mechanism for many bacteriocins.

While specific molecular studies on this compound's interaction with cell membranes are not detailed in the provided search results, the mechanism can be inferred from the general mode of action of bacteriocins produced by Gram-positive bacteria, particularly propionibacteria.

The process typically begins with an electrostatic interaction between the positively charged bacteriocin (B1578144) molecule and the negatively charged components of the bacterial cell membrane, such as phospholipids, teichoic acid, and lipoteichoic acid nih.gov. This initial binding is often a prerequisite for the subsequent disruptive actions.

Following adsorption to the cell surface, bacteriocins can disrupt the membrane's integrity through various proposed models, including the "barrel-stave," "wedge-like," or "carpet" mechanisms nih.govrug.nl. These models all culminate in the formation of pores or channels within the cell membrane nih.govnih.govresearchgate.netresearchgate.net. The formation of these pores leads to the dissipation of the proton motive force, leakage of essential ions, amino acids, and ATP, and ultimately, cell death nih.gov. For some bacteriocins, specific docking molecules or receptors on the target cell membrane can enhance the efficiency and specificity of pore formation nih.gov.

Disruption of Cellular Processes and Pathways

The bactericidal effect of this compound is achieved through the disruption of fundamental cellular processes, primarily by compromising the integrity of the cell membrane. While the precise molecular interactions are a subject of ongoing research, the current understanding points towards a mechanism involving pore formation in the cytoplasmic membrane of target bacteria.

This pore formation is a common mechanism for many bacteriocins and leads to a cascade of detrimental effects on the target cell. The formation of pores disrupts the selective permeability of the cell membrane, leading to the dissipation of the proton motive force (PMF). The PMF is essential for vital cellular functions, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. The loss of the PMF effectively halts cellular energy production and transport processes, leading to metabolic collapse.

Furthermore, the pores created by this compound can lead to the leakage of essential intracellular components such as ions, ATP, and small metabolites. This uncontrolled efflux of cellular contents further contributes to the disruption of cellular homeostasis and ultimately results in cell death. The specificity of this compound for certain bacterial species is likely determined by the presence of specific docking molecules or receptors on the cell surface of susceptible strains, which facilitate the initial binding and subsequent insertion of the bacteriocin into the cell membrane.

Ecological Role and Inter-Microbial Dynamics Mediated by this compound

This compound plays a significant ecological role by mediating competitive interactions between Propionibacterium jensenii and other microorganisms that share its habitat. P. jensenii is a key bacterium in the ripening of Swiss-type cheeses, where it is responsible for the characteristic eye formation and flavor development. In this complex microbial environment, the production of this compound provides a competitive advantage.

The primary ecological function of this compound is to inhibit the growth of closely related propionibacteria and other competing bacteria, such as certain species of lactobacilli and lactococci. nih.gov By suppressing these competitors, P. jensenii can more effectively utilize available nutrients and establish its population within the cheese matrix. This ensures its dominance and successful contribution to the cheese ripening process.

The targeted inhibitory spectrum of this compound is crucial in this context. It selectively eliminates competitors without negatively impacting the starter cultures that are essential for the initial stages of cheese fermentation. This specificity allows for a controlled and predictable microbial succession during cheese ripening.

The production of bacteriocins like this compound is a key factor in shaping the microbial dynamics within fermented foods. It is an example of interference competition, where one organism produces a substance that is inhibitory to another. This interaction helps to structure the microbial community, influencing the final characteristics of the product. The presence and activity of this compound can therefore have a direct impact on the quality and consistency of Swiss-type cheeses by modulating the composition and activity of the cheese microbiota.

Biosynthetic Pathways and Post Translational Modification Studies

Detailed Investigation of Ribosomal Synthesis of Pre-Jenseniin G

Bacteriocins, including jenseniin G, are synthesized on the ribosome as biologically inactive precursor peptides, often referred to as pre-peptides. This initial form typically consists of an N-terminal leader peptide and a C-terminal propeptide region, which will ultimately become the mature, active bacteriocin (B1578144).

While the specific gene encoding a "pre-jenseniin G" has not been definitively identified and sequenced, the synthesis of other bacteriocins from Propionibacterium provides a strong model for its ribosomal production. For instance, propionicin T1, a bacteriocin from Propionibacterium thoenii, is synthesized as a 96-amino-acid prebacteriocin nih.gov. This precursor contains a typical sec-dependent leader peptide, which is a common feature for proteins destined for secretion nih.gov. It is highly probable that this compound follows a similar pathway, being translated as a pre-jenseniin G molecule with a leader sequence that directs it for export from the bacterial cell. The lack of detectable plasmids in P. jensenii P126 suggests that the genetic determinants for this compound are located on the chromosome nih.gov.

The ribosomal synthesis of pre-jenseniin G would involve the standard machinery of protein translation, where the genetic information encoded in the corresponding mRNA is decoded by ribosomes to produce the polypeptide chain of the precursor molecule.

Characterization of Enzymes Involved in Post-Translational Processing and Activation

Following ribosomal synthesis, the inactive pre-jenseniin G undergoes a series of post-translational modifications to become a fully functional antimicrobial peptide. This processing is crucial for its biological activity and stability.

Role of Extracellular Proteases in Activation

A key step in the maturation of many bacteriocins is the proteolytic cleavage of the leader peptide. In the case of this compound, its inactivation by treatment with pronase E, proteinase K, and type 14 protease strongly indicates its proteinaceous nature and the importance of its structural integrity for activity nih.gov.

A compelling model for the activation of this compound is provided by the study of a protease-activated antimicrobial peptide (PAMP) produced by Propionibacterium jensenii LMG 3032 asm.orgnih.gov. This peptide is secreted as a larger, inactive proprotein asm.orgnih.gov. The activation of PAMP is dependent on the action of external proteases, which cleave the proprotein to release the mature, active antimicrobial peptide asm.orgnih.gov. The producing bacterium itself does not appear to possess the necessary proteases for this activation, suggesting a novel strategy where activation relies on the proteolytic activity present in the surrounding environment asm.org. Given that this compound is also produced by P. jensenii, it is plausible that it follows a similar activation mechanism, being secreted as an inactive precursor that is subsequently activated by extracellular proteases.

The table below summarizes the proteases known to inactivate this compound, highlighting the enzymatic nature of its activation and degradation.

ProteaseEffect on this compound Activity
Pronase EInactivation
Proteinase KInactivation
Type 14 ProteaseInactivation

Identification of Modified Amino Acid Residues (if any)

Currently, there is no specific information available in the scientific literature that identifies any modified amino acid residues within the structure of this compound. The characterization of many bacteriocins has revealed the presence of unusual amino acids resulting from post-translational modifications, such as lanthionine (B1674491) and β-methyllanthionine in lantibiotics. However, without the amino acid sequence of this compound, it is not possible to determine if such modifications are present. Further research involving the purification and sequencing of this compound is required to address this aspect of its structure.

Genetic Regulation of Biosynthetic Gene Expression

The production of bacteriocins is a tightly regulated process in bacteria, often linked to cell density through quorum sensing mechanisms and influenced by environmental conditions. While the specific regulatory elements controlling the expression of the this compound biosynthetic genes have not been identified, general principles of bacteriocin regulation in Gram-positive bacteria can be inferred.

The biosynthesis of propionicin T1 in P. thoenii is known to be growth phase-dependent, with production occurring in the late logarithmic to stationary phase nih.gov. This suggests that the expression of the genes involved is controlled by regulatory networks that sense the physiological state of the cell. Furthermore, the genetic organization of bacteriocin biosynthetic genes often includes regulatory genes within the same operon or gene cluster nih.gov. For propionicin T1, an open reading frame downstream of the structural gene shows similarity to ABC transporters, which may be involved in self-immunity and whose expression is likely co-regulated with the bacteriocin nih.gov.

It is therefore hypothesized that the expression of the genes responsible for producing pre-jenseniin G and any associated modification and transport proteins is under the control of a dedicated regulatory system. This system would likely ensure that this compound is produced under conditions where it would be most beneficial for the survival and competitiveness of P. jensenii P126. Unraveling the specifics of this genetic regulation will require the identification and characterization of the this compound biosynthetic gene cluster.

Development of Jenseniin G Analogues and Structure Activity Relationship Studies

Rational Design Principles for Novel Jenseniin G Derivatives

Rational design of novel this compound derivatives is guided by the understanding of its structure and mechanism of action. While detailed structural information for this compound itself is not extensively available in the provided search results, general principles for rational design of antimicrobial peptides and bacteriocins can be applied. This involves considering factors such as amino acid sequence, charge distribution, hydrophobicity, and predicted secondary and tertiary structures, which influence interactions with target cell membranes or other cellular components. oup.comkoreascience.kr For bacteriocins, the primary functional motif is a protein, and modifications to the amino acid sequence can eliminate or alter its ability to cause cell death. oup.com Rational protein design can explore combinations not found in nature to achieve specific purposes. oup.com

Methodologies for Investigating Structure-Activity Relationships (SAR)

Investigating the SAR of this compound involves systematically altering its structure and assessing the resulting changes in antimicrobial activity. Two primary approaches for this are mutagenesis studies on the producer strain's genes and in vitro synthesis and modification of the peptide.

Mutagenesis Studies on Producer Strain Genes

Mutagenesis studies on the genes responsible for this compound synthesis in Propionibacterium jensenii P126 can provide insights into the importance of specific amino acids or regions of the peptide for its activity. By introducing mutations in the structural gene or genes involved in post-translational modification, researchers can generate variants of this compound with altered sequences. Analyzing the antimicrobial activity of these variants can help correlate specific genetic changes with functional outcomes. The genes for this compound are chromosomally encoded. oup.comkoreascience.kr To produce larger quantities of this compound for study, characterizing all genes required for its synthesis, transport, and immunity is necessary, potentially for overexpression in a heterologous system. scacademysci.org

In Vitro Synthesis and Modification of this compound

In vitro synthesis and modification allow for controlled production and alteration of this compound. This can involve synthesizing the peptide or its fragments using chemical methods (as discussed in Section 7.2) or using cell-free protein synthesis systems. In vitro modifications, such as enzymatic cleavage or chemical derivatization, can also be performed to explore the role of specific structural features or post-translational modifications. For instance, a protease-activated antimicrobial peptide (PAMP) and its inactive precursor have been purified from Propionibacterium jensenii LMG 3032, and the PAMP was shown to be formed upon protease treatment of the precursor. researchgate.net This highlights the potential for proteolytic processing to influence the activity of Propionibacterium-produced antimicrobial peptides.

Correlation of Structural Alterations with Antimicrobial Potency and Spectrum

Correlating structural alterations with antimicrobial potency and spectrum is the ultimate goal of SAR studies. By analyzing the activity of this compound analogues generated through synthesis or mutagenesis against a panel of indicator microorganisms, researchers can determine how specific structural changes affect the peptide's effectiveness and the range of microbes it inhibits. This compound has been shown to inhibit various microorganisms, including Lactobacillus delbrueckii ssp. bulgaricus and Streptococcus thermophilus, which are yogurt starter cultures. researchgate.netresearchgate.netresearchgate.net Lactobacilli were found to be more sensitive to this compound than streptococci. researchgate.net this compound also shows activity against several strains of propionibacteria, some lactic acid bacteria, and some Gram-negative bacteria, yeasts, and molds. nih.gov Studies have also investigated its efficacy against foodborne pathogens like Listeria monocytogenes and E. coli O157:H7. yok.gov.tr

Data on the correlation between specific structural alterations and changes in the antimicrobial activity or spectrum of this compound are not detailed in the provided search results. However, general principles from studies on other bacteriocins suggest that modifications affecting charge, hydrophobicity, or the ability to form pores in target membranes can significantly impact activity. For example, alterations in the charge of the bacterial cell surface can lead to resistance against cationic antimicrobial peptides. nih.gov

While specific data tables detailing SAR for this compound analogues were not found, the general approach involves comparing the Minimum Inhibitory Concentration (MIC) or other measures of antimicrobial activity for the parent compound and its derivatives against a range of target organisms.

Pre Clinical Applications and Theoretical Potential in Applied Microbiology

Application in Food Biopreservation Systems

Jenseniin G demonstrates potential for use in food biopreservation systems due to its inhibitory activity against a range of microorganisms relevant to food spoilage and fermentation processes. thegoodscentscompany.comnih.gov

Research has explored the application of this compound in fermented foods, particularly yogurt. This compound produced by Propionibacterium jensenii P126 has been shown to inhibit Lactobacillus delbrueckii subsp. bulgaricus NCDO 1489 and other yogurt starter cultures, including strains of L. delbrueckii subsp. bulgaricus and Streptococcus thermophilus. google.comresearchgate.net In studies examining its effects on yogurt starter cultures, this compound inhibited all 12 tested cultures. researchgate.net Lactobacilli were found to be 2 to 16 times more sensitive to this compound than streptococci. researchgate.net

The addition of this compound to broth and milk cultures of starters prevented growth. thegoodscentscompany.comresearchgate.net In simulated yogurt, the addition of this compound at concentrations ranging from 20 to 60 AU/ml to stationary phase cultures of lactobacilli and streptococci limited acid formation and maintained acidity at pH 4.15 to 4.42 for 30 days at 5°C. thegoodscentscompany.comresearchgate.net The yogurt in these studies contained more than 107 viable organisms/ml, meeting the requirements for the Live and Active Cultures seal of the National Yogurt Association. thegoodscentscompany.comresearchgate.net These findings suggest the potential utility of this compound in preventing overacidification or postacidification in yogurt. thegoodscentscompany.comgoogle.comresearchgate.net

Target Microorganism Sensitivity to this compound (relative to streptococci) Effect in Simulated Yogurt (20-60 AU/ml)
Lactobacillus delbrueckii subsp. bulgaricus 2 to 16 times more sensitive Limited acid formation, maintained pH 4.15-4.42 for 30 days at 5°C
Streptococcus thermophilus Baseline sensitivity Limited acid formation, maintained pH 4.15-4.42 for 30 days at 5°C
Other yogurt starter cultures Varied sensitivity Prevented growth in broth and milk cultures

Beyond its effects on starter cultures, this compound has shown activity against other microorganisms relevant to food spoilage. It is described as having a relatively narrow spectrum of inhibition against closely related bacteria, but it can also inhibit other Gram-positive species. scispace.com Notably, this compound has been reported to be sporostatic to botulinal spores. nih.gov

Studies have also investigated the effect of sublethal stress on this compound activity against various bacteria, including both Gram-positive and Gram-negative species. nih.gov this compound was found to reduce the viability of sublethally injured cultures, although the extent of reduction varied depending on the strain and the type of stress applied (temperature, acid, or osmotic). nih.gov For instance, Enterococcus faecalis and Listeria monocytogenes showed increased sensitivity to this compound when subjected to acid stress, with significant log reductions observed. nih.gov Similarly, a combination of salt stress and this compound adversely affected several cultures, with Salmonella Typhimurium showing greater sensitivity compared to salt stress alone. nih.gov This indicates that this compound, similar to other bacteriocins from Gram-positive species, exhibits broader activity against stressed organisms. nih.gov

Indicator Strain Stress Condition Effect of Stress + this compound (compared to stress alone) Log Reduction (Day 7, Acid Stress)
Enterococcus faecalis Temperature, Acid, Salt Increased sensitivity 4.87
Listeria monocytogenes Temperature, Acid, Salt Increased sensitivity 2.82
Salmonella Typhimurium Salt Increased sensitivity 1.54 (vs 0.55 for salt alone)
Bacillus cereus Temperature, Acid, Salt Varied sensitivity Not specified
Escherichia coli Temperature, Acid, Salt Varied sensitivity Not specified
Shigella flexneri Temperature, Acid, Salt Varied sensitivity Not specified
Staphylococcus aureus Temperature, Acid, Salt Varied sensitivity (less affected by salt + this compound) Not specified
Yersinia enterocolitica Temperature, Acid, Salt Varied sensitivity Not specified

Broader Antimicrobial Research and Development Implications

The characteristics of this compound contribute to broader implications in antimicrobial research and development, particularly concerning its activity spectrum and potential ecological roles.

This compound is produced by Acidipropionibacterium jensenii, a species related to Cutibacterium acnes (formerly Propionibacterium acnes). nih.govscispace.com While this compound is known to inhibit several dairy propionibacteria nih.govscispace.comnih.gov, direct detailed studies on its efficacy specifically against Cutibacterium acnes are not prominently detailed in the provided search results. However, the production of bacteriocins by propionibacteria, including those active against other propionibacteria, highlights the potential for exploring such compounds in the context of inhibiting C. acnes and related species. google.comresearchgate.netmdpi.com Research into other propionibacterial bacteriocins, such as thoeniicin 447 from Propionibacterium thoenii, has indicated bacteriostatic activity against Propionibacterium acnes. researchgate.net The interest in bacteriocins from propionibacteria for applications related to acne treatment has been noted, particularly due to the emergence of antibiotic resistance. up.poznan.pl

Bacteriocins, including this compound, are antimicrobial peptides produced by bacteria that can inhibit the growth of other microorganisms, often closely related species. This inhibitory activity provides a competitive advantage to the producing strain within its ecological niche. Theoretically, the production of this compound by Acidipropionibacterium jensenii could play a role in shaping the composition of microbial communities where this bacterium resides, including non-human environments such as those associated with dairy production or other natural substrates where A. jensenii is found. scispace.com By inhibiting sensitive competitors, this compound could influence microbial diversity and interactions. While the provided information focuses on food-related applications, the fundamental antimicrobial action of this compound suggests a theoretical capacity to modulate microbial populations in other environments, contributing to the ecological balance or competitive dynamics within those communities.

Comparative Efficacy Studies with Other Bacteriocins and Antimicrobial Agents

This compound has been characterized alongside other bacteriocins produced by dairy propionibacteria, such as propionicin PLG-1 from Propionibacterium thoenii P127. google.com While propionicin PLG-1 has a broader spectrum of activity against various Gram-positive and Gram-negative bacteria and even fungi, this compound is primarily noted for its activity against other propionibacteria and lactic acid bacteria. scispace.comgoogle.com

A key characteristic of this compound highlighted in comparative contexts is its heat stability, remaining active after treatment at 100°C for 15 minutes. nih.govnih.govasm.org This heat stability is a valuable property for potential applications in food processing, where heat treatments are common. nih.govnih.govasm.org

Compared to widely used bacteriocins like nisin, which is effective against a broad range of Gram-positive bacteria and used in dairy products to control pathogens like Listeria and spore-formers, this compound appears to have a narrower initial spectrum of activity, primarily targeting related bacteria. scispace.com However, its enhanced activity against sublethally injured cells suggests potential for use in combination with other preservation methods (hurdle technology) to control a wider range of microorganisms in food matrices. nih.gov

The production levels and optimal conditions for this compound activity have also been studied in comparison to other bacteriocins or antimicrobial substances. For instance, the optimal pH for this compound production has been reported to be around 6.4. Detecting this compound activity in liquid cultures initially required concentration, and maximum activity was observed in concentrated supernates after several days of incubation. Fed-batch fermentation has been shown to enhance this compound production significantly compared to static cultures.

Bacteriocin (B1578144)Producer StrainKey Target OrganismsHeat StabilityNotes
This compoundAcidipropionibacterium jensenii P126Propionibacteria, Lactic Acid BacteriaStable at 100°C for 15 minPotential for preventing overacidification in yogurt, active against stressed cells. nih.govnih.govasm.orgnih.gov
Propionicin PLG-1Propionibacterium thoenii P127Propionibacteria, Gram-positive, Gram-negative, FungiModerately heat-stableBroader spectrum compared to this compound. google.com
Thoeniicin 447Propionibacterium thoenii 447Lactobacillus delbrueckii subsp. bulgaricus, Propionibacterium acnesActive at 100°C for 15 minBacteriostatic against P. acnes. researchgate.net
NisinLactococcus lactisWide range of Gram-positive bacteria, sporesHeat-stableWidely applied in dairy products.

Advanced Research Methodologies and Future Academic Trajectories for Jenseniin G Research

Omics Technologies for Comprehensive Biological Understanding

The integration of "omics" technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding jenseniin G. nih.govnih.gov These methodologies can provide a holistic view of the biological processes governing its production by Propionibacterium jensenii and its mechanism of action. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites, researchers can build comprehensive models of the cellular machinery involved. frontiersin.org

Proteomics, the large-scale study of proteins, is a cornerstone for future this compound research. Advanced mass spectrometry-based techniques can move beyond simple confirmation of its protein nature to provide precise identification, quantification, and characterization. mdpi.com A typical workflow would involve separating proteins from the P. jensenii culture supernatant using methods like two-dimensional gel electrophoresis (2-DE) or liquid chromatography (LC), followed by mass spectrometry (MS/MS) for identification. mdpi.com

This approach would allow for the definitive identification of this compound within the complex mixture of secreted proteins (the secretome). Furthermore, quantitative proteomic strategies, such as label-free quantification, would enable researchers to measure the abundance of this compound under various growth conditions. This data is crucial for optimizing production and understanding its regulation.

Table 1: Illustrative Proteomic Analysis of P. jensenii Secretome This interactive table represents hypothetical data from a future proteomic experiment designed to identify and quantify proteins in the culture supernatant of Propionibacterium jensenii, highlighting the bacteriocin (B1578144) of interest.

Protein IDProtein NameMolecular Weight (kDa)Relative Abundance (Log2 Fold Change)Function
PcfAThis compound ~5-104.5Antimicrobial Activity
GroELChaperonin GroEL57.31.2Protein Folding
EF-TuElongation factor Tu43.20.8Protein Synthesis
PPAPyrophosphatase20.1-0.5Phosphate Metabolism
GAPDHGlyceraldehyde-3-phosphate dehydrogenase36.50.3Glycolysis

To fully comprehend the biological context of this compound production, transcriptomic and metabolomic analyses of Propionibacterium jensenii are indispensable. nih.govbohrium.com Transcriptomics, primarily through RNA sequencing (RNA-seq), quantifies the expression levels of all genes in the organism at a specific moment. frontiersin.org This would allow researchers to identify the gene cluster responsible for producing this compound and monitor its expression. By comparing gene expression under conditions of high versus low bacteriocin production, key regulatory genes and pathways can be uncovered. nih.gov

Metabolomics complements this by providing a snapshot of the small-molecule metabolites present in the cell. frontiersin.org This technique can reveal the metabolic state of P. jensenii during active this compound synthesis, identifying key precursor molecules and energy sources. Integrating transcriptomic and metabolomic data can create a detailed map of the metabolic fluxes that support bacteriocin production, offering targets for metabolic engineering to enhance yield. bohrium.com

Table 2: Hypothetical Differentially Expressed Genes in P. jensenii During High-Level this compound Production This interactive table illustrates potential findings from a future transcriptomics (RNA-seq) study, showing genes that could be upregulated during the production phase of this compound.

Gene NameFold ChangePutative Function
jenG+15.2This compound precursor peptide
jenT+12.8ABC transporter (Bacteriocin export)
jenI+12.5Immunity protein
jenR+8.3Regulatory protein (Quorum sensing)
acpP+3.1Acyl carrier protein (Metabolism)

Advanced Analytical Techniques for Deeper Structural and Functional Insights

Beyond understanding the biological production of this compound, advanced analytical techniques are required to elucidate its three-dimensional structure and precise mechanism of action at a molecular level. polarispeptides.com

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of biological macromolecules in their near-native state. rcsb.orgebi.ac.uk For this compound, Cryo-EM presents a powerful future trajectory for determining its atomic structure. This would be a significant advancement, as the precise folding and three-dimensional shape of a bacteriocin are critical to its function. reddit.com

A particularly insightful future study would involve using Cryo-EM to solve the structure of this compound in complex with its cellular receptor on a target bacterium. rcsb.org Such a structure would reveal the exact binding interface, providing invaluable information on its specificity and mechanism of action, and would serve as a blueprint for rationally designing modified versions with enhanced properties. ebi.ac.uk

To visualize the dynamic process of how this compound kills target bacteria, single-molecule fluorescence spectroscopy offers unparalleled insight. nih.gov This technique allows researchers to observe the actions of individual molecules in real time. This compound could be labeled with a fluorescent dye, and its interaction with individual, live bacterial cells could be monitored using advanced microscopy.

This approach could definitively answer key questions about its mechanism. For instance, researchers could track the binding of this compound molecules to the cell membrane, quantify the number of molecules required to kill a single cell, and directly visualize processes like membrane pore formation or the disruption of the membrane potential. nih.govresearchgate.net

In Silico Modeling and Simulation for Predictive Research

Computational approaches, including in silico modeling and simulation, provide a predictive framework to guide and interpret experimental research on this compound. researchgate.net Once the amino acid sequence is definitively known (from genomic and proteomic studies), its three-dimensional structure can be predicted using advanced algorithms like I-TASSER. researchgate.net

With a structural model in hand, molecular docking simulations can be performed to predict how this compound interacts with potential target proteins on the surface of susceptible bacteria. researchgate.netagu.edu.tr Furthermore, molecular dynamics (MD) simulations can model the behavior of this compound at the atomic level over time, simulating its interaction with a bacterial cell membrane. acs.org These simulations can reveal the precise molecular rearrangements that lead to membrane disruption and cell death, providing a level of detail that is often difficult to achieve through experimental methods alone. nih.gov This predictive power can accelerate research by identifying key amino acid residues for targeted mutation studies aimed at enhancing the bacteriocin's activity or spectrum. nih.gov

Table 3: Illustrative Docking Simulation Results for a Predicted this compound Model This interactive table presents hypothetical data from a future molecular docking study, predicting the binding affinity of a modeled this compound structure against potential protein targets on a pathogenic bacterium.

Target ProteinTarget FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (this compound)
Mannose PTS IIC/IIDSugar Transport-11.8Tyr-5, Gly-8, Cys-12
Lipid IICell Wall Synthesis-9.5Lys-15, Trp-22
ZipACell Division-7.2Ala-3, Val-6
FtsZCell Division-6.8Gly-8, Pro-18

Interdisciplinary Research Frameworks Integrating Microbiology, Chemistry, and Bioinformatics

The future exploration of this compound necessitates a synergistic approach that integrates microbiology, chemistry, and bioinformatics. This interdisciplinary framework will be crucial for a comprehensive understanding of its potential and for optimizing its production and application.

Microbiology will continue to form the foundation of this compound research. This includes the detailed characterization of the producing organism, Propionibacterium jensenii P126, and the optimization of fermentation conditions to enhance the yield of this compound. Further microbiological studies should also focus on expanding the known inhibitory spectrum of this compound against a wider range of spoilage and pathogenic bacteria.

Chemistry plays a pivotal role in the purification, structural elucidation, and modification of this compound. Advanced chemical techniques are required to isolate this compound to a high degree of purity, which is a prerequisite for detailed structural analysis. Understanding the precise chemical structure of this compound will open avenues for its synthesis and for chemical modifications to improve its stability, solubility, and antimicrobial activity.

Bioinformatics offers powerful tools for accelerating the discovery and characterization of bacteriocins like this compound. nih.govbio.tools Genome mining of Propionibacterium jensenii P126 can identify the gene cluster responsible for this compound biosynthesis. nih.gov This information is invaluable for understanding its mode of action and for engineering the producing strain for enhanced production. Bioinformatics platforms can also be used to predict the structure of this compound and to model its interaction with target cell membranes, providing insights into its mechanism of action at a molecular level.

An integrated research framework would involve a continuous feedback loop between these disciplines. For instance, bioinformatics predictions about the this compound gene cluster can guide microbiological experiments to confirm gene function. Similarly, the chemical structure determined through analytical chemistry can be used to refine bioinformatic models. This collaborative approach will be essential for unlocking the full potential of this compound.

Research DisciplineKey Contributions to this compound Research
Microbiology - Optimization of production from Propionibacterium jensenii P126- Determination of the full antimicrobial spectrum- Elucidation of the mode of bactericidal action
Chemistry - High-purity isolation and purification protocols- Complete structural determination- Synthesis and modification for enhanced properties
Bioinformatics - Genome mining to identify the biosynthetic gene cluster- Predictive modeling of structure and function- Comparative genomics with other bacteriocins

Emerging Challenges and Future Directions in Bacteriocin Research and Development

The advancement of this compound from a laboratory curiosity to a commercially viable product faces several challenges that are common to bacteriocin research as a whole. tandfonline.com Addressing these challenges will define the future directions of research and development for this compound and other bacteriocins.

One of the primary challenges is the low production yield of bacteriocins from their native producers. tandfonline.com Future research should focus on metabolic engineering of Propionibacterium jensenii P126 and optimization of the fermentation process to increase the yield of this compound, making its production more economically feasible.

Stability in various food matrices and during processing is another critical factor. tandfonline.com While this compound is noted to be heat-stable, its stability under different pH conditions and in the presence of various food components needs to be thoroughly investigated. Strategies such as nanoencapsulation could be explored to protect this compound from degradation and to ensure its activity in food systems. nih.gov

The potential for bacterial resistance to this compound is a significant concern. tandfonline.com Long-term studies are needed to evaluate the likelihood of resistance development in target bacteria. Future research could explore the synergistic use of this compound with other antimicrobial compounds to enhance its efficacy and reduce the probability of resistance. mdpi.com

Regulatory approval is a major hurdle for the commercialization of new bacteriocins. tandfonline.com Extensive safety and toxicological studies will be required to establish the safety of this compound for human consumption. A clear and streamlined regulatory pathway will be essential for its successful application in the food industry.

Future directions in this compound research should also include exploring its potential applications beyond food preservation. mdpi.com For instance, its efficacy against clinically relevant pathogens could be investigated, opening up possibilities for its use in pharmaceutical or veterinary applications. mdpi.com The development of this compound as a targeted antimicrobial could offer a valuable alternative to traditional antibiotics in an era of increasing antimicrobial resistance. mdpi.comresearchgate.net

ChallengeFuture Research Direction
Low Production YieldMetabolic engineering of the producing strain and fermentation optimization. tandfonline.com
Stability in Food SystemsNanoencapsulation and formulation studies to enhance stability and delivery. nih.gov
Bacterial ResistanceSynergistic studies with other antimicrobials and long-term resistance monitoring. mdpi.com
Regulatory ApprovalComprehensive safety and toxicology assessments to meet regulatory standards. tandfonline.com

Q & A

Q. Table 1: Comparative Analysis of this compound Isolation Techniques

MethodPurity (%)Yield (mg/kg)Key LimitationsReference Standard Used
Solid-phase extraction921.2Co-elution with analogsThis compound (Sigma)
Countercurrent chromatography980.8High solvent consumptionIn-house isolate

Q. Table 2: Confounding Factors in Bioactivity Studies

FactorImpact on IC₅₀Mitigation Strategy
Serum concentration±30%Standardize FBS batch and percentage
Cell passage number±25%Use cells below passage 20
Solvent (DMSO vs. EtOH)±40%Pre-test solvent tolerance thresholds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.